2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a synthetic compound characterized by the presence of a trimethoxyphenyl group attached to a tetrahydrothiazolopyridine scaffold. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function. The compound’s interaction with tubulin leads to the inhibition of tubulin polymerization .
Mode of Action
The compound interacts with tubulin at micromolar levels, leading to the inhibition of tubulin polymerization . This interaction disrupts the formation of the microtubule network within the cell, which is essential for cell division and intracellular transport .
Biochemical Pathways
The disruption of tubulin polymerization affects the cell cycle, particularly the transition from the G2 phase to the M phase . This results in a G2/M phase cell cycle arrest . The compound’s action on the cell cycle is dose-dependent .
Result of Action
The compound’s interaction with tubulin and the resulting disruption of the cell cycle lead to apoptotic cell death . This means that the cells undergo a programmed death process, which is characterized by specific morphological and biochemical changes .
Biochemical Analysis
Biochemical Properties
The 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the following steps:
Formation of the Thiazolopyridine Core: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with reagents like aryl halides or boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Shares a similar core structure but with a thieno ring instead of a thiazolo ring.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds also feature a tetrahydro scaffold with various substituents, exhibiting similar biological activities.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific combination of the trimethoxyphenyl group and the tetrahydrothiazolopyridine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-18-11-6-9(7-12(19-2)14(11)20-3)15-17-10-4-5-16-8-13(10)21-15/h6-7,16H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZUXKZIATJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(S2)CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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